molecular formula C10H12N2O3 B12365985 Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester

Cat. No.: B12365985
M. Wt: 208.21 g/mol
InChI Key: PGSSNVRUECZCGU-KPKJPENVSA-N
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Description

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a carbamate derivative featuring a pyridinone (1,6-dihydro-6-oxo-3-pyridinyl) substituent linked to a tert-butyl (1,1-dimethylethyl) ester group. The pyridinone core introduces aromaticity and an electron-withdrawing ketone, which may influence reactivity and binding interactions. Tert-butyl esters are widely used in medicinal chemistry for their stability and protective role in synthetic pathways.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

tert-butyl (NE)-N-(6-oxopyridin-3-ylidene)carbamate

InChI

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3/b12-7+

InChI Key

PGSSNVRUECZCGU-KPKJPENVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/1\C=CC(=O)N=C1

Canonical SMILES

CC(C)(C)OC(=O)N=C1C=CC(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1,6-dihydro-6-oxo-3-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in its action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamic acid esters, focusing on substituent variations, ester groups, and synthesis approaches. Key compounds are derived from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Structure Ester Group Key Features
Target Compound Not provided C11H16N2O3* ~232.26 N-(1,6-dihydro-6-oxo-3-pyridinyl) 1,1-Dimethylethyl Pyridinone core; tert-butyl ester
Prop-2-yn-1-yl N-{1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}carbamate 338784-67-1 C17H13Cl2N2O3 367.20 1-[(2,6-Dichlorophenyl)methyl]-6-oxo-pyridin-3-yl 2-Propynyl Dichlorophenylmethyl substituent; increased lipophilicity and steric bulk
Carbamic Acid, (5,6-diamino-6-oxohexyl)-, 1,1-dimethylethyl Ester, (R)- 96138-49-7 C11H23N3O3 245.32 (5,6-Diamino-6-oxohexyl) 1,1-Dimethylethyl Flexible aliphatic chain with amino/oxo groups; 99% purity
Carbamic Acid, [(3S)-3-methyl-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl Ester 261521-49-7 C10H18N2O3 214.26 (3S)-3-Methyl-2-oxo-pyrrolidinyl 1,1-Dimethylethyl Cyclic pyrrolidinyl substituent; stereochemical specificity

*Inferred based on structural similarity.

Structural and Functional Differences

: The 2,6-dichlorophenylmethyl group introduces halogenated aromaticity, enhancing lipophilicity and steric hindrance . : The diamino-oxohexyl chain provides flexibility and hydrogen-bonding capacity, which may improve aqueous solubility . : The pyrrolidinyl group introduces conformational rigidity and stereochemical complexity, relevant for chiral drug design .

Ester Group Impact: Tert-butyl (1,1-dimethylethyl): Present in the target compound, , and , this group enhances metabolic stability and protects the carbamate during synthesis.

Similar methods may apply if stereoselectivity is required.

Biological Activity

Carbamic acid derivatives, particularly those containing pyridine moieties, have garnered attention for their diverse biological activities. This article focuses on the biological activity of Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester , exploring its enzymatic interactions, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a carbamate functional group linked to a pyridinyl structure. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 232.27 g/mol. The presence of the pyridine ring contributes to its unique chemical reactivity and potential interactions with biological targets.

Research indicates that carbamic acid derivatives can act as enzyme inhibitors by forming covalent bonds with active sites or altering enzyme conformations through allosteric mechanisms. Specifically, the compound may inhibit certain hydrolases and other enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of a stable intermediate that prevents substrate binding or catalysis.

Enzyme Inhibition

Studies have shown that This compound exhibits notable enzyme inhibitory properties. For instance:

  • Inhibition of Acid Ester Hydrolases : The compound has been tested for its ability to inhibit acid ester hydrolases, which are crucial in various biochemical processes. The inhibitory potency was quantified using IC50 values, indicating effective concentrations for half-maximal inhibition.
CompoundIC50 (μM)Target Enzyme
Carbamic acid derivative0.76Acid Ester Hydrolase
Modified derivative0.28Acid Ester Hydrolase

The data suggest that structural modifications can significantly influence the inhibitory potency, demonstrating a clear SAR.

Case Study 1: Structure-Activity Relationship Analysis

A study explored the SAR of carbamic acid derivatives by synthesizing various analogs and assessing their biological activity. The results highlighted:

  • Modification Effects : Substituting different groups on the pyridine ring significantly altered enzyme inhibition potency.
  • 3D QSAR Modeling : A three-dimensional quantitative structure-activity relationship (3D QSAR) model was developed to predict the activity of new derivatives based on existing data.

The findings showed that increasing lipophilicity in specific positions enhanced inhibitory activity while certain substitutions led to decreased potency.

Case Study 2: Antimicrobial Testing

In another investigation focusing on related compounds:

  • Synthesis and Testing : Several pyridyl carbamate derivatives were synthesized and tested for their antibacterial properties.
  • Results : Some derivatives exhibited significant antibacterial activity comparable to established antibiotics.

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